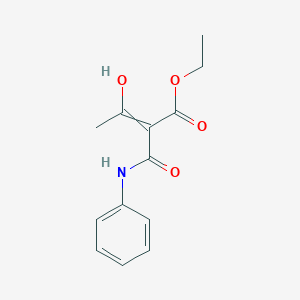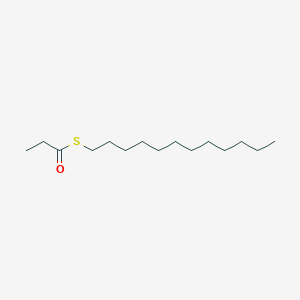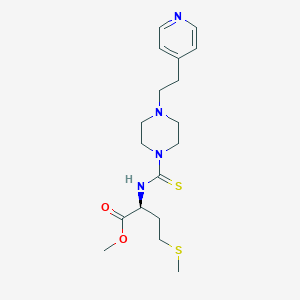
C18H28N4O2S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a hydrazine derivative, characterized by its unique structure that includes cyclohexyl and dimethoxyphenyl groups. It has a molecular weight of 396.57 g/mol and is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide involves the reaction of cyclohexylamine with 3,4-dimethoxyphenylacetic acid hydrazide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrazine derivatives.
Applications De Recherche Scientifique
N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide: shares similarities with other hydrazine derivatives, such as N-cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide and N-cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide .
Uniqueness
What sets N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide apart is its unique combination of cyclohexyl and dimethoxyphenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H28N4O2S2 |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
methyl (2S)-4-methylsulfanyl-2-[[4-(2-pyridin-4-ylethyl)piperazine-1-carbothioyl]amino]butanoate |
InChI |
InChI=1S/C18H28N4O2S2/c1-24-17(23)16(6-14-26-2)20-18(25)22-12-10-21(11-13-22)9-5-15-3-7-19-8-4-15/h3-4,7-8,16H,5-6,9-14H2,1-2H3,(H,20,25)/t16-/m0/s1 |
Clé InChI |
IRYJHTIRJREQGQ-INIZCTEOSA-N |
SMILES isomérique |
COC(=O)[C@H](CCSC)NC(=S)N1CCN(CC1)CCC2=CC=NC=C2 |
SMILES canonique |
COC(=O)C(CCSC)NC(=S)N1CCN(CC1)CCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


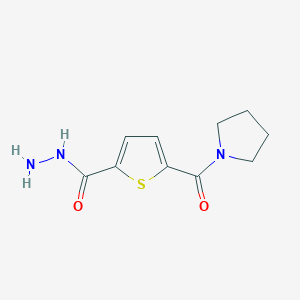
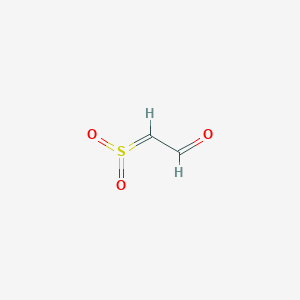
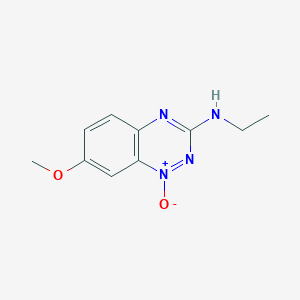

![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)

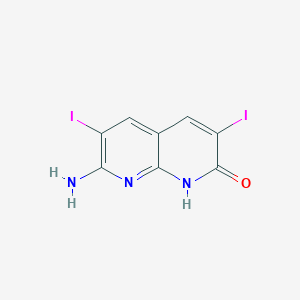
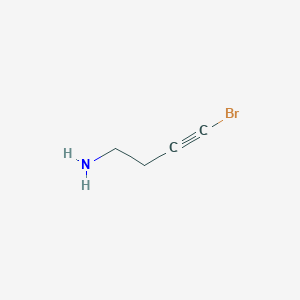
![N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B12614843.png)
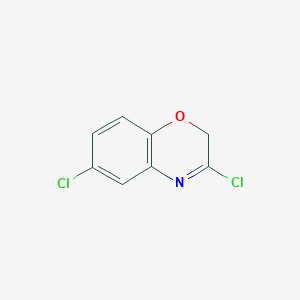

![4-hydroxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B12614873.png)
